18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate
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Overview
Description
CLR1501 is a fluorescently labeled analog of CLR1404, known for its cancer cell-selective fluorescence properties. It is used primarily in research for its ability to preferentially accumulate in cancer cells compared to normal cells . This compound has shown significant tumor selectivity in both in vitro and in vivo studies, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
CLR1501 is synthesized through a series of chemical reactions starting from CLR1404The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of CLR1501 involves large-scale synthesis using the same principles as the laboratory-scale preparation. The process is optimized for yield and purity, ensuring that the compound meets the stringent requirements for research applications .
Chemical Reactions Analysis
Types of Reactions
CLR1501 undergoes various chemical reactions, including:
Oxidation: CLR1501 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert CLR1501 into reduced forms, altering its fluorescence properties.
Substitution: CLR1501 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescent derivatives, while reduction may produce non-fluorescent forms .
Scientific Research Applications
CLR1501 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in cell imaging to selectively label cancer cells, aiding in the study of cancer biology.
Medicine: Utilized in preclinical studies for cancer diagnosis and therapy, particularly in fluorescence-guided surgery.
Industry: Applied in the development of diagnostic tools and imaging agents for cancer research
Mechanism of Action
CLR1501 exerts its effects through selective uptake by cancer cells. The compound targets phospholipid ethers, which are more abundant in cancer cells compared to normal cells. This selective uptake allows CLR1501 to accumulate in cancer cells, making them fluorescent under specific excitation/emission conditions (500/517 nm). The molecular pathways involved include the interaction with cell membrane components and intracellular transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
CLR1404: The parent compound of CLR1501, used for similar applications but without the fluorescent label.
CLR1502: Another fluorescent analog with near-infrared fluorescence properties, offering different imaging capabilities
Uniqueness of CLR1501
CLR1501 is unique due to its green fluorescence, which provides high contrast in imaging applications. Compared to CLR1502, which has near-infrared fluorescence, CLR1501 is more suitable for certain types of imaging where green fluorescence is preferred. Additionally, CLR1501 exhibits a tumor-to-brain fluorescence ratio similar to that of 5-aminolevulinic acid, making it a valuable tool for fluorescence-guided tumor surgery .
Properties
Molecular Formula |
C38H59BF2N3O3P |
---|---|
Molecular Weight |
685.7 g/mol |
IUPAC Name |
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)phenyl]octadecyl-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C38H59BF2N3O3P/c1-44(2,3)31-32-47-48(45,46)33-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-30H,4-19,22,31-33H2,1-3H3 |
InChI Key |
IGSUGQSLGYRIKA-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=C(C=C4)CCCCCCCCCCCCCCCCCCP(=O)([O-])OCC[N+](C)(C)C)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.